
1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as DIF-1, is a small molecule inhibitor that has been used in scientific research to study various biological processes. DIF-1 inhibits the function of a protein called Smoothened (Smo), which is a key component of the Hedgehog (Hh) signaling pathway. The Hh signaling pathway is involved in many important biological processes, including development, tissue regeneration, and cancer.
Aplicaciones Científicas De Investigación
Inhibition of Chitin Synthesis
This compound is structurally similar to insecticides like diflubenzuron, which inhibit chitin synthesis in insect larvae. These insecticides prevent proper cuticle formation, leading to the death of the insect larvae without affecting chitinase activity or promoting chitin degradation. The effectiveness of these compounds highlights their potential application in pest control research and the development of new insecticidal strategies (Deul, Jong, & Kortenbach, 1978).
Rheology and Gelation Tuning
Compounds with a similar urea structure have been shown to form hydrogels with tunable physical properties, depending on the anionic counterpart. This property can be exploited in material science for creating customized materials with specific rheological behaviors, offering insights into hydrogel formation mechanisms and potential applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Antidepressant Activity
Unsymmetrical ureas exhibiting dual 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities have been explored for their potential antidepressant effects. These compounds, designed by coupling indole derivatives with aniline moieties, exhibit significant in vitro efficacy as antidepressants, suggesting a potential application in the development of new therapeutic agents for depression (Matzen et al., 2000).
Urea-Fluoride Interaction Studies
The interaction between urea and fluoride ions, leading to proton transfer, has been studied for its implications in understanding the nature of hydrogen bonding and proton transfer mechanisms. This research has implications in the fields of chemistry and biochemistry, particularly in the study of enzyme mechanisms and the design of biomimetic materials (Boiocchi et al., 2004).
Corrosion Inhibition
Research has demonstrated the effectiveness of certain urea derivatives as corrosion inhibitors for mild steel in acidic environments. These studies are crucial in the field of industrial chemistry, offering insights into protective coating formulations and corrosion prevention strategies for metals (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-21-9-14(11-4-2-3-5-15(11)21)20-16(22)19-13-7-6-10(17)8-12(13)18/h2-9H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZYIBBGAMSIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2771513.png)
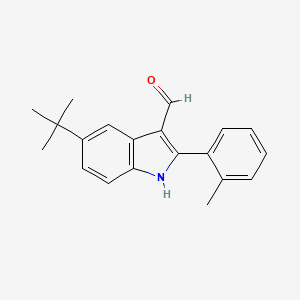
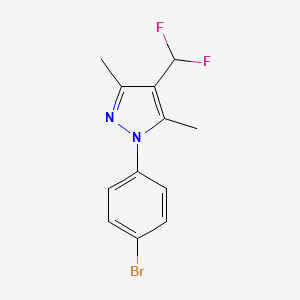
![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2771517.png)
![N-(3,5-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2771519.png)
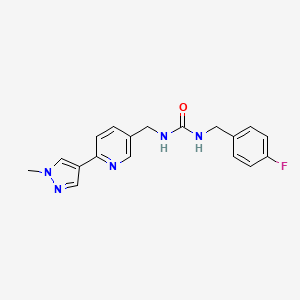
![N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2771521.png)
![1-(4-Isopropylphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2771522.png)
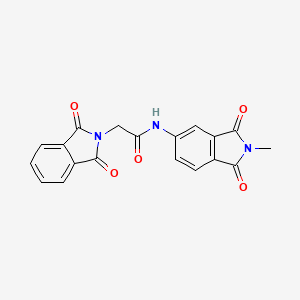

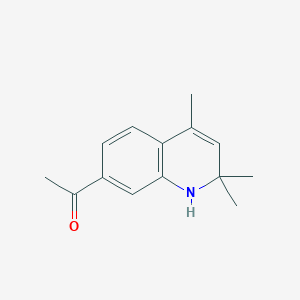
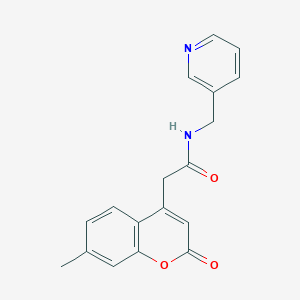
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2771532.png)
